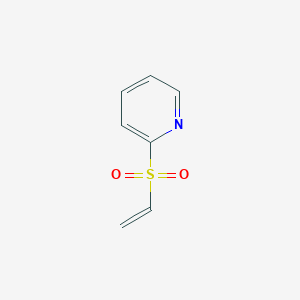
2-(Ethenesulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethenesulfonyl)pyridine, also known as ethenesulfonylpyridine, is a chemical compound with the molecular formula C7H7NO2S . It has a molecular weight of 169.2 .
Molecular Structure Analysis
The molecular structure of this compound involves five carbons and a single nitrogen atom, all of which are sp2 hybridized . Each of these six atoms has a p orbital perpendicular to the plane of the ring, and each contains one pi electron, allowing the ring to be fully conjugated .Chemical Reactions Analysis
The reactions of some simple alkenesulfonyl chlorides and 2-substituted ethanesulfonyl chlorides with tertiary amine bases in aqueous and organic media have been studied . The reactions of ethenesulfonyl chloride and trans-1-propene-1-sulfonyl chloride with water in the presence and absence of substituted pyridines have been described .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Photocatalytic Cycloadditions
2-(Ethenesulfonyl)pyridine has been utilized in photocatalytic [2 + 2] cycloadditions, forming cyclobutane-fused pyridinyl sulfonyl fluorides. These compounds, with rigid quaternary rings, are significant due to their subsequent applications in SuFEx click chemistry, resulting in the production of sulfonates and sulphonamides. This showcases the compound's role in facilitating the synthesis of complex molecular structures (Liu, Wang, & Qin, 2020).
Electronic and Optical Properties
The compound has been studied for its electronic and optical properties, particularly in the context of tetrathiafulvalene-π-spacer-acceptor derivatives. These studies are focused on understanding intramolecular charge transfer, UV/Vis spectra, and the crystal structure, which are fundamental for applications in materials science and electronic devices (Andreu, Malfant, Lacroix, & Cassoux, 2000).
Fluorescent pH Sensor
This compound-based structures have been employed in creating fluorescent pH sensors. Such sensors can transition between emission states based on their protonation and deprotonation, showing potential for detecting acidic and basic organic vapors, highlighting the compound's utility in environmental monitoring and chemical sensing (Yang et al., 2013).
Electro-Optic Materials
The compound's derivatives have been synthesized and studied for their application in nonlinear optical/electro-optic materials. These materials are crucial for applications in photonic devices, signal processing, and telecommunications (Facchetti et al., 2003).
Mechanism of Action
Target of Action
The primary target of 2-(Ethenesulfonyl)pyridine is the reaction with tertiary amine bases in aqueous and organic media . This interaction is crucial for the compound’s function and contributes to its overall mechanism of action .
Mode of Action
The mode of action of This compound involves a series of reactions. It is suggested that the compound undergoes an S (,N)2’ attack of the pyridine based on the sulfonyl chloride to generate ultimately a pyridine betaine and the pyridinium alkenesulfonate . This process is considered a well-established example of a vinylogous nucleophilic catalysis mechanism .
Biochemical Pathways
The biochemical pathways affected by This compound involve three types of reactions which could be correlated with the nucleofugality of the 2-substituent . These include the elimination of the 2-substituent to generate ethenesulfonyl chloride, the formation of the 2-substituted methylsulfene intermediate, and the formation of a 2-substituted ethanesulfonate ester .
Result of Action
The result of the action of This compound is the generation of a series of products depending on the nucleofugality of the 2-substituent . These include the corresponding neopentyl ester, a mixture of ester and neopentyl ethenesulfonate, and a mixture of the ethenesulfonate and the pyridino-betylate esters .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of This compound . Factors such as the presence of tertiary amine bases and the type of medium (aqueous or organic) can affect the compound’s reactions
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethenylsulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-2-11(9,10)7-5-3-4-6-8-7/h2-6H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYQUJZXESJFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
349491-22-1 |
Source


|
| Record name | 2-(ethenesulfonyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


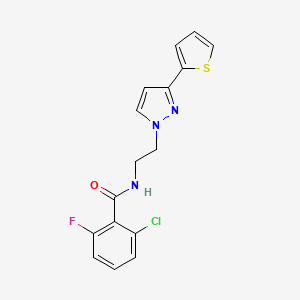
![9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2568713.png)
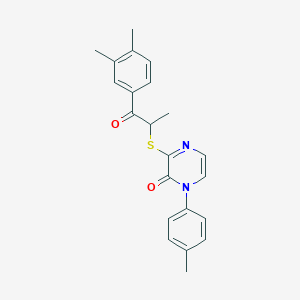
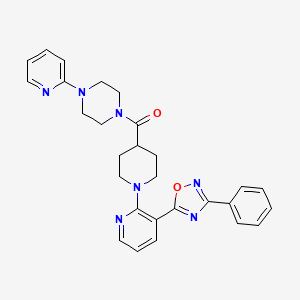

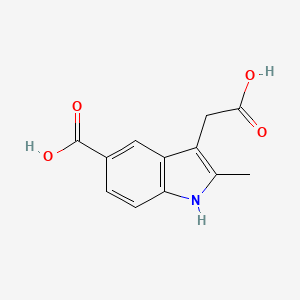
![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2568721.png)
![3-[4-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B2568722.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-benzylurea](/img/structure/B2568723.png)

![N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2568727.png)
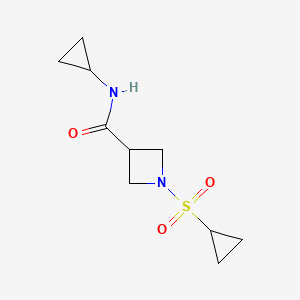
![2-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2568729.png)